![molecular formula C11H14N4S B2412101 5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2310139-76-3](/img/structure/B2412101.png)
5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
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Overview
Description
The compound “5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” is a heterocyclic compound that features a 1,2,3-triazole ring. The 1,2,3-triazole ring is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character. It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .
Scientific Research Applications
- Several derivatives exhibited good activity, with IC50 values ranging from 0.58 to 8.23 µg/mL. Notably, compounds 6g and 6k demonstrated promising antitubercular activity with MIC90 values of 4.71 and 2.22 µg/mL, respectively .
- The compound’s triazole moiety contributes to its antimicrobial potential. For instance, a derivative with a chloro group on N-methyl aniline and a bromo group on the benzyl ring displayed noteworthy activity against various bacterial strains .
- A derivative, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole, exhibited potent antiproliferative activity against MV4-11 cells (IC50 of 2 µM). This underscores its potential as an anticancer agent .
- Researchers have explored this approach to address antibiotic resistance and discover novel compounds for tuberculosis treatment .
Antitubercular Activity
Antimicrobial Properties
Antiproliferative Effects
Hybrid Scaffold Approach
Future Optimization and Drug Development
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising anticancer activity . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .
Mode of Action
It’s known that triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It’s known that triazole derivatives can inhibit the carbonic anhydrase-ii enzyme . This enzyme plays a crucial role in many biological processes, including respiration and the transport of carbon dioxide/bicarbonate.
Pharmacokinetics
It’s known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
properties
IUPAC Name |
5-[2-(triazol-1-yl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-4-14(6-7-15-5-3-12-13-15)9-10-2-8-16-11(1)10/h2-3,5,8H,1,4,6-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNJCYRUHVVTON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CCN3C=CN=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
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